
4-Bromo-2-(bromomethyl)-6-methoxybenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(bromomethyl)-6-methoxybenzonitrile is an organic compound with the molecular formula C9H7Br2NO It is a derivative of benzonitrile, featuring bromine, methoxy, and bromomethyl substituents on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(bromomethyl)-6-methoxybenzonitrile typically involves multi-step reactions starting from simpler aromatic compounds. One common approach is the bromination of 2-(bromomethyl)-6-methoxybenzonitrile using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). This reaction introduces the bromine substituent at the 4-position of the aromatic ring.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the use of efficient catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-2-(bromomethyl)-6-methoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Major Products:
- Substitution reactions yield various substituted benzonitriles.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in the formation of amines.
Applications De Recherche Scientifique
4-Bromo-2-(bromomethyl)-6-methoxybenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of potential drug candidates.
Agrochemicals: It is a precursor for the synthesis of pesticides and herbicides.
Material Science: It is used in the preparation of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(bromomethyl)-6-methoxybenzonitrile involves its interaction with various molecular targets. The bromine atoms and nitrile group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical transformations.
Comparaison Avec Des Composés Similaires
4-Bromo-2-methoxybenzonitrile: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.
2-Bromo-4-methyl-6-methoxybenzonitrile: Features a methyl group instead of a bromomethyl group, affecting its reactivity and applications.
4-Bromo-2-(chloromethyl)-6-methoxybenzonitrile: Contains a chloromethyl group, which has different reactivity compared to the bromomethyl group.
Uniqueness: 4-Bromo-2-(bromomethyl)-6-methoxybenzonitrile is unique due to the presence of both bromine and bromomethyl groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in organic synthesis and research applications.
Propriétés
Formule moléculaire |
C9H7Br2NO |
|---|---|
Poids moléculaire |
304.97 g/mol |
Nom IUPAC |
4-bromo-2-(bromomethyl)-6-methoxybenzonitrile |
InChI |
InChI=1S/C9H7Br2NO/c1-13-9-3-7(11)2-6(4-10)8(9)5-12/h2-3H,4H2,1H3 |
Clé InChI |
LNKQOMAYRNLZCS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1C#N)CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


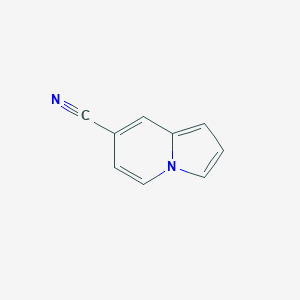
![4-(Methoxycarbonyl)-3-oxobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13675239.png)
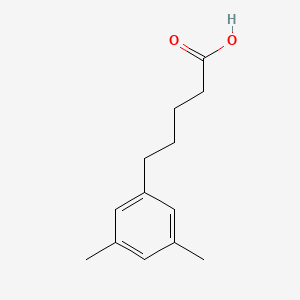
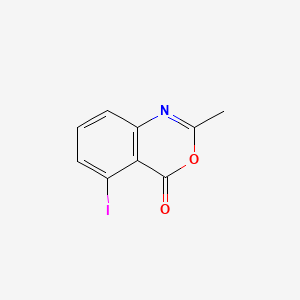
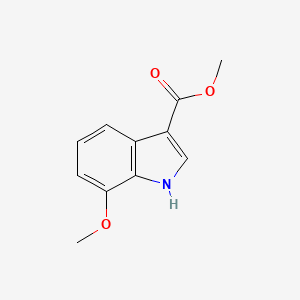
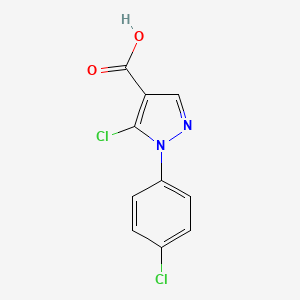
![3-Phenyl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B13675283.png)
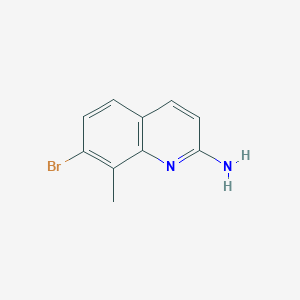
![5-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13675299.png)
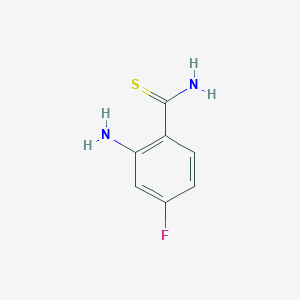
![4,5,9,10-Tetrahydropyrido[3,2,1-ij][1,6]naphthyridin-6(8H)-one](/img/structure/B13675312.png)
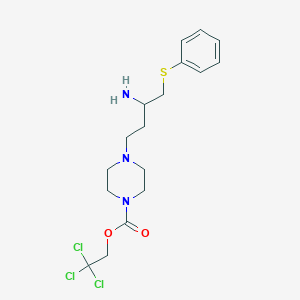
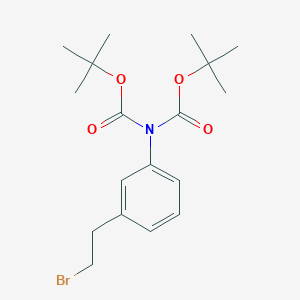
![2,4-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13675329.png)
